molecular formula C9H11F3N2O2 B11714227 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B11714227
M. Wt: 236.19 g/mol
InChI Key: WWHCUHUWODIFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a pyrazole-based carboxylic acid compound of significant interest in modern chemical research. The molecule features a pyrazole ring substituted with a metabolically stable trifluoromethyl group and a methyl group, which is linked to a butanoic acid chain. This structure combines a privileged heterocyclic scaffold known for diverse biological activity with a carboxylic acid functional group that enables further derivatization, making it a valuable building block in medicinal chemistry and drug discovery. This compound is primarily used as a key synthetic intermediate for the development of novel small molecule probes and pharmaceuticals. Researchers utilize the carboxylic acid group for amide coupling reactions or esterification to create a wide array of derivatives. Its potential applications include serving as a precursor in the synthesis of enzyme inhibitors, receptor modulators, and other bioactive molecules. The presence of the trifluoromethyl group is particularly valuable, as it can enhance a compound's metabolic stability, lipophilicity, and binding affinity. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C9H11F3N2O2/c1-5-3-7(9(10,11)12)13-14(5)6(2)4-8(15)16/h3,6H,4H2,1-2H3,(H,15,16)

InChI Key

WWHCUHUWODIFML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Trifluorobutene Derivatives

A widely adopted method involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine. This reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (3-TFMP) and 1-methyl-5-(trifluoromethyl)-1H-pyrazole (5-TFMP).

Reaction Conditions :

  • Solvent: Ethanol or aqueous medium.

  • Temperature: 50–140°C.

  • Catalysts: Sulfuric acid, trifluoroacetic acid (0.001–0.25 eq).

Selectivity Optimization :

  • Distillation : Separation based on boiling point differences under reduced pressure (10–50 mbar) enhances 3-TFMP yield.

  • Catalytic Acid : Trifluoroacetic acid (0.1 eq) increases 3-TFMP selectivity to 99.7% w/w.

Yield : 86–92% for 3-TFMP.

Functionalization of the Pyrazole Core

Lithiation and Electrophilic Quenching

3-TFMP undergoes lithiation at the 4-position using n-butyllithium in a flow reactor, followed by quenching with CO₂ to introduce carboxylic acid functionality.

Procedure :

  • Lithiation : 3-TFMP + n-BuLi → 4-lithio-3-TFMP.

  • Quenching : 4-lithio-3-TFMP + CO₂ → 4-carboxy-3-TFMP.

Yield : 78–85%.

Coupling to Butanoic Acid

Mitsunobu Reaction

The Mitsunobu reaction couples 3-TFMP derivatives with butanoic acid precursors (e.g., 3-hydroxybutanoate) using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Conditions :

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Reaction Time: 12–24 hours.

Yield : 65–72%.

Alkylation

Direct alkylation of 3-TFMP with 4-bromobutyric acid in the presence of potassium carbonate achieves coupling.

Conditions :

  • Solvent: Dimethylformamide (DMF).

  • Temperature: 80–100°C.

  • Reaction Time: 6–8 hours.

Yield : 60–68%.

Integrated Synthesis Pathways

One-Pot Synthesis

A patent-pending method combines pyrazole formation and butanoic acid coupling in a single reactor:

  • Cyclization : 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methyl hydrazine → 3-TFMP.

  • In Situ Alkylation : 3-TFMP + 4-bromobutyric acid → Target compound.

Advantages :

  • Eliminates intermediate purification.

  • Reduces solvent waste.

Yield : 70–75%.

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (CDCl₃): δ 2.30 (s, CH₃), 3.60 (t, CH₂), 6.67 (s, pyrazole-H).

  • ¹³C NMR : δ 20.2 (CH₃), 124.1 (CF₃), 150.5 (C=O).

  • MS : m/z 290.16 [M⁺].

Purity and Yield Comparison

MethodYield (%)Purity (%)Catalyst
Lithiation-Quenching8598.5n-BuLi
Mitsunobu7297.2DEAD
One-Pot7599.7H₂SO₄

Factors Influencing Synthesis Efficiency

Solvent Effects

  • Aqueous Media : Enhances regioselectivity but reduces coupling efficiency.

  • Polar Aprotic Solvents (DMF, THF) : Improve alkylation rates but require anhydrous conditions.

Temperature and Pressure

  • High-Temperature Distillation (80–140°C): Critical for isolating 3-TFMP.

  • Reduced Pressure (10–50 mbar): Lowers boiling points, enabling isomer separation .

Scientific Research Applications

Medicinal Chemistry

The compound is part of a class of trifluoromethylated pyrazoles, which have shown significant promise in drug development. The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making them more potent and selective for biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrazole, including 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, exhibit anticancer properties. A study highlighted that certain pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Case Study:

  • Compound: 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
  • Target: Various cancer cell lines
  • Outcome: Significant reduction in cell viability observed, indicating potential as an anticancer agent.

Drug Design and Development

The incorporation of trifluoromethyl groups into drug candidates has been linked to improved efficacy and selectivity. This compound's structure allows it to interact favorably with biological targets, enhancing its potential as a therapeutic agent.

Modulators of Metabotropic Glutamate Receptors

Recent research has focused on the role of compounds like 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. These compounds can influence neurotransmitter release and neuronal excitability, thus presenting opportunities for treating conditions such as anxiety and depression .

Table: Overview of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor cell growth and induces apoptosis
Neurological ModulationModulates mGluR activity for potential treatment
AntimicrobialExhibits activity against certain bacterial strains

Material Science

Beyond medicinal applications, 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has potential uses in material science due to its unique chemical properties.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials, particularly those requiring specific electronic or optical properties. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics .

Case Study:

  • Application: Development of advanced coatings
  • Properties Enhanced: Improved durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid with three analogs, emphasizing structural variations, molecular properties, and commercial availability:

Compound Name Molecular Formula Molecular Weight CAS RN Purity Key Structural Differences Source/Price (if available)
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (Target) C₉H₁₁F₃N₂O₂ (inferred) ~236.18* Not provided Not listed -CF₃ at position 3, -CH₃ at position 5, butanoic acid at N1 N/A
4-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₁₀H₁₃F₃N₂O₂ 250.22 1823432-34-3 95% Ethyl (-C₂H₅) at position 5 instead of methyl Research catalogues
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₈H₉F₃N₂O₂ 222.17 1339703-80-8 95% -CF₃ at position 4; shorter carbon chain attachment EN300-233275 standard
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₃N₂O₂ ~236.18* Not provided Not listed Butanoic acid attached at position 2 of pyrazole 700.00 €/g (CymitQuimica)

*Molecular weight calculated based on analogous compounds.

Key Observations:

The position of the trifluoromethyl group (e.g., position 3 vs. 4) influences steric and electronic properties, which may affect binding affinity in target applications .

Butanoic Acid Attachment Position: The target compound’s butanoic acid is attached to the pyrazole’s N1 position, whereas 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has the chain at position 2. This difference could impact conformational flexibility and intermolecular interactions .

Commercial Availability: The high price of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (700 €/g) suggests either synthetic complexity or niche demand, possibly for specialized research .

Biological Activity

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a pyrazole moiety. These characteristics contribute to its biological activity, making it a subject of various studies aimed at exploring its potential therapeutic applications.

  • Molecular Formula : C9H11F3N2O2
  • Molecular Weight : 236.19 g/mol
  • Structure : The compound features a pyrazole ring that is substituted with a trifluoromethyl group and a butanoic acid side chain, which significantly influences its biological interactions.

Anticancer Properties

Research has indicated that compounds containing pyrazole moieties exhibit promising anticancer activity. For instance, derivatives similar to 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could inhibit cell proliferation in human liver carcinoma (HepG2) cells, with activities comparable to established anticancer drugs like doxorubicin .

The biological activity of 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially allowing it to interact effectively with target enzymes involved in cancer progression.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that pyrazole derivatives can act against various bacterial strains, suggesting a potential role in treating infections. The presence of the trifluoromethyl group is believed to enhance the antimicrobial efficacy by improving membrane permeability and disrupting bacterial cell integrity .

Case Studies and Research Findings

StudyFindings
Sayed et al. (2019)Novel derivatives exhibited significant antiproliferative activity against HepG2 cells, indicating potential for liver cancer treatment.
MDPI Review (2022)Discussed the role of trifluoromethyl groups in enhancing drug potency and bioavailability, supporting the therapeutic potential of similar compounds .
SpectraBase AnalysisProvided spectral data supporting the structural characterization and purity analysis necessary for biological testing .

Q & A

Q. What are the optimal synthetic routes for 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones. For example:

Step 1 : Synthesize 5-methyl-3-(trifluoromethyl)-1H-pyrazole via cyclization of ethyl trifluoroacetoacetate with methylhydrazine under acidic conditions .

Step 2 : Alkylation of the pyrazole nitrogen with a bromobutanoic acid derivative.

Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Critical parameters include temperature control (0–5°C during alkylation to minimize side reactions) and pH adjustment during acid workup .

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and trifluoromethyl group integration (e.g., δ ~13.5 ppm for CF3_3 in 19^{19}F NMR) .
  • X-ray Crystallography : For unambiguous structural confirmation. Refinement with SHELXL (e.g., resolving disorder in the butanoic acid chain) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 253.1) .

Q. What techniques ensure purity analysis, and how can impurities be resolved?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Detect impurities at 254 nm .
  • LC-MS : Identify byproducts (e.g., unreacted alkylating agents) via fragmentation patterns .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove polar impurities .
Common ImpuritiesSourceResolution Method
Unalkylated pyrazoleIncomplete reactionRepeat alkylation with excess bromobutanoic acid
DiastereomersChiral centers during alkylationChiral HPLC (Chiralpak AD-H column)

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved in X-ray studies?

  • Methodological Answer :
  • Disorder Modeling : Use SHELXL ’s PART instruction to refine split positions for disordered trifluoromethyl or butanoic acid groups .
  • Twinning Analysis : For non-merohedral twinning, employ SHELXL ’s TWIN/BASF commands. Validate with the Rint_{int} and Hooft y parameters .
  • Visualization : ORTEP-3 for validating thermal ellipsoids and hydrogen bonding networks (e.g., carboxylic acid dimer formation) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Focus on the trifluoromethyl group’s role in hydrophobic binding .
  • SAR Table :
DerivativeModificationBioactivity (IC50_{50})Key Interaction
Parent compound-12.3 µMH-bond with Arg120
Ethyl esterEsterification>100 µMLoss of H-bonding

Q. How should reactive intermediates (e.g., acyl chlorides) be handled during synthesis?

  • Methodological Answer :
  • Stabilization : Conduct reactions under inert atmosphere (N2_2/Ar) and low temperatures (−20°C) to suppress hydrolysis .
  • Quenching : Use ice-cold sodium bicarbonate to neutralize excess reagents.
  • Monitoring : Track intermediates via inline IR (e.g., carbonyl stretch at ~1800 cm1^{-1}) .

Data Contradictions and Validation

  • CAS Number Conflicts : Similar compounds (e.g., 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, CAS 1795503-08-0) may have overlapping data. Cross-validate via PubChem or SciFinder using exact mass and synthetic routes .
  • Purity Discrepancies : Compare multiple analytical methods (e.g., HPLC vs. 1^1H NMR integration) to confirm >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.